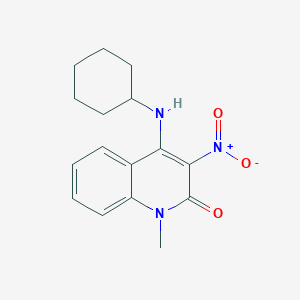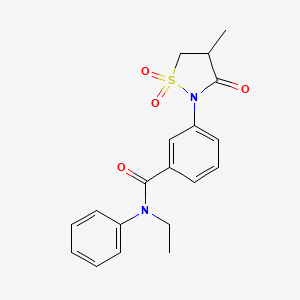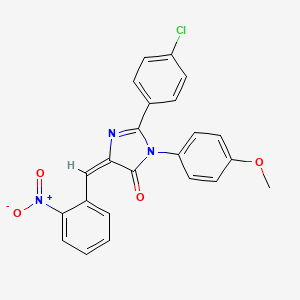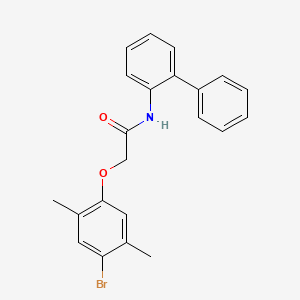
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone binds to the AMPA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission. The blockade of AMPA receptors by 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to reduce synaptic plasticity and impair learning and memory in animal models.
Biochemical and Physiological Effects:
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In addition to its role in synaptic transmission and plasticity, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to modulate the release of other neurotransmitters such as dopamine and serotonin. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can also have toxic effects at high concentrations, leading to neuronal death and neurodegeneration.
実験室実験の利点と制限
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, allowing for precise manipulation of glutamate receptor function. It is also relatively stable and easy to use in experiments. However, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can have off-target effects at high concentrations, and its effects can be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective AMPA receptor antagonists for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone and its potential toxic effects at high concentrations.
Conclusion:
In conclusion, 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, or 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for lab experiments, including its potency and selectivity, but also has limitations such as off-target effects and potential toxicity. Future research on 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone will help to further our understanding of glutamate receptor function and its role in disease.
合成法
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using a multistep process starting from 2,3-dichloro-5-nitrobenzoic acid. The first step involves the conversion of the acid to the corresponding amide using cyclohexylamine. The amide is then reduced to the corresponding amine using sodium borohydride. The final step involves the cyclization of the amine with methyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain pure 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone.
科学的研究の応用
4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions, including learning and memory, synaptic plasticity, and neurodegeneration. 4-(cyclohexylamino)-1-methyl-3-nitro-2(1H)-quinolinone is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission.
特性
IUPAC Name |
4-(cyclohexylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18-13-10-6-5-9-12(13)14(15(16(18)20)19(21)22)17-11-7-3-2-4-8-11/h5-6,9-11,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTIKFZJFLILBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5719927 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4961744.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961748.png)
![2-(4-methylphenyl)-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4961756.png)
![methyl 3-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4961764.png)
![ethyl 2-cyclohexyl-3-[(4-iodophenyl)amino]-3-oxopropanoate](/img/structure/B4961767.png)
![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)
![ethyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4961779.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)

![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)